Fmoc-EDA-N3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

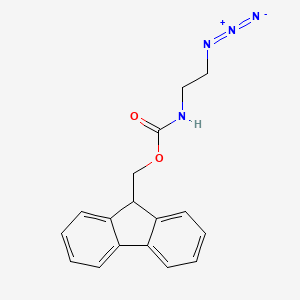

Fmoc-EDA-N3, also known as 9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a chemical compound widely used in organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an ethylenediamine (EDA) backbone with an azide (N3) functional group. This compound is primarily utilized as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .

科学研究应用

Chemistry

Fmoc-EDA-N3 is extensively used in peptide synthesis as a protecting group for amines. Its stability under acidic conditions and ease of removal under basic conditions make it ideal for solid-phase peptide synthesis (SPPS).

Biology

In biological research, this compound is used in the synthesis of peptide-based probes and bioconjugates. The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of protein interactions and cellular processes.

Medicine

This compound is employed in the development of peptide-based therapeutics and drug delivery systems. Its ability to form stable conjugates with targeting moieties enhances the specificity and efficacy of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties and ability to form stable linkages.

作用机制

Target of Action

Fmoc-EDA-N3 is a click chemistry reagent . It contains an Azide group and primarily targets molecules containing Alkyne groups . The interaction between the Azide group in this compound and the Alkyne group in the target molecule forms the basis of its action .

Mode of Action

This compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction involves the Azide group in this compound and the Alkyne group in the target molecule . Additionally, this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the azide-alkyne cycloaddition reaction . This reaction is a type of click chemistry, a term that refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .

Result of Action

The result of this compound’s action is the formation of a covalent bond between the Azide group in this compound and the Alkyne group in the target molecule . This bond formation can be used to modify or label molecules, making this compound a valuable tool in various fields, including drug discovery .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction .

生化分析

Biochemical Properties

Fmoc-EDA-N3 plays a significant role in biochemical reactions due to its ability to undergo click chemistry reactions . It interacts with molecules containing Alkyne, DBCO, or BCN groups, and these interactions are facilitated by copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to interact with other molecules through click chemistry reactions

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with molecules containing Alkyne, DBCO, or BCN groups . These interactions occur through copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-EDA-N3 typically involves the reaction of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with ethylenediamine (EDA) in the presence of a base such as triethylamine. The resulting Fmoc-EDA intermediate is then reacted with sodium azide (NaN3) to introduce the azide functional group. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Use of large reactors and automated systems for precise control of reaction conditions.

Purification: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity.

Quality Control: Rigorous testing for purity and consistency using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

化学反应分析

Types of Reactions

Fmoc-EDA-N3 undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine or diethylamine.

Common Reagents and Conditions

Substitution: Copper(I) catalysts for click chemistry.

Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.

Deprotection: Piperidine in DMF or diethylamine in methanol.

Major Products Formed

Triazoles: Formed from click chemistry reactions.

Amines: Formed from the reduction of the azide group.

Free Amines: Formed from the deprotection of the Fmoc group.

相似化合物的比较

Similar Compounds

Fmoc-OSu: Another Fmoc-protected compound used in peptide synthesis.

Fmoc-Cl: The precursor to Fmoc-EDA-N3, used for introducing the Fmoc group.

Boc-EDA-N3: A similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the azide functional group. This combination allows for dual functionality in peptide synthesis and bioorthogonal chemistry, making it a versatile tool in both chemical and biological research .

生物活性

Fmoc-EDA-N3 is a compound featuring an azide group and is primarily utilized in click chemistry applications. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protected amino function, making it a versatile reagent for bioconjugation and the synthesis of complex biomolecules. This compound has garnered attention for its potential in biological research, particularly in studying protein interactions and developing drug delivery systems.

This compound operates through click chemistry , specifically utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The azide group facilitates the formation of stable triazole linkages with alkyne-containing molecules, allowing for efficient bioconjugation with proteins and antibodies. This mechanism underpins its utility in various biological applications, including:

- Bioconjugation : Linking biomolecules for studying interactions.

- Drug Development : Creating targeted drug delivery systems.

- Diagnostic Tools : Developing assays and imaging agents.

Applications in Research

- Bioconjugation Studies : this compound has been employed to study protein interactions by forming stable conjugates with various biomolecules, which aids in understanding cellular processes and signaling pathways.

- Antitumor Activity : In research involving analogues of natural compounds like triostin A, this compound was part of studies evaluating cytotoxicity against cancer cell lines. These studies indicated that compounds synthesized using this compound demonstrated enhanced antineoplastic activity compared to their parent compounds .

- Antimicrobial Properties : Preliminary evaluations have suggested that peptides synthesized with this compound exhibit significant antimicrobial activity, indicating potential applications in developing new antibiotics .

Data Table: Biological Activity Summary

Case Study 1: Antitumor Evaluation

In a study focusing on the synthesis of quinoxaline-containing peptides inspired by triostin A, this compound was utilized to create bioconjugates that were evaluated for their cytotoxic effects on four different human cancer cell lines. The results indicated that certain synthesized compounds exhibited higher cytotoxicity than established chemotherapeutic agents like doxorubicin, suggesting promising applications in cancer therapy .

Case Study 2: Peptide Synthesis and Antimicrobial Testing

A research project involved synthesizing a peptide using this compound as a linker. The resulting peptide showed significant antimicrobial activity against various pathogens, indicating that modifications using this compound could lead to the development of effective antimicrobial agents .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOHZKBHUFSLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。